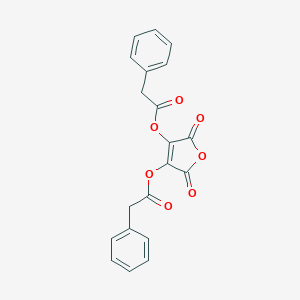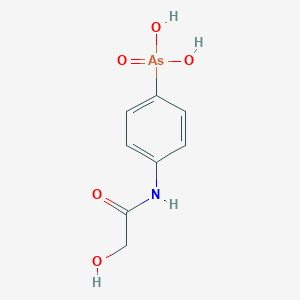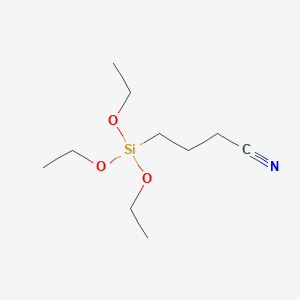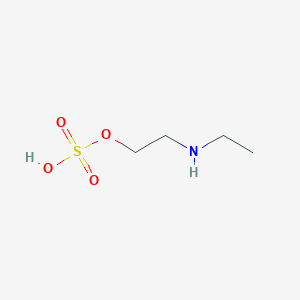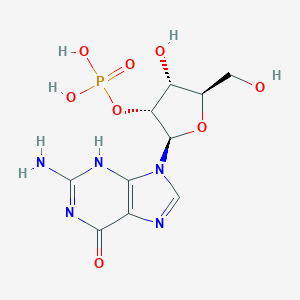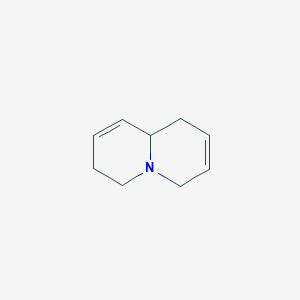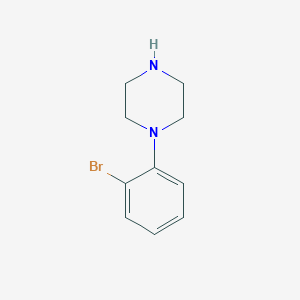
1-(2-Bromophenyl)piperazine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives, including compounds similar to 1-(2-Bromophenyl)piperazine, often involves complex reactions. For instance, the treatment of trifluoromethyl 2-bromo enones with N,N'-disubstituted ethylenediamines in trifluoroethanol has been shown to facilitate the facile one-pot synthesis of 3-trifluoromethylated piperazin-2-ones, demonstrating the intricate nature of reactions involved in producing such compounds (Rulev et al., 2013). Additionally, the synthesis processes often explore various reaction mechanisms, including cyclizations and substitutions, to achieve the desired product.
Molecular Structure Analysis
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, showcasing their reactivity and functional group transformations. For example, the concise asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines via Pd-catalyzed carboamination reactions highlights the compound's ability to form complex structures with high stereochemical control (Nakhla & Wolfe, 2007).
Physical Properties Analysis
The physical properties of 1-(2-Bromophenyl)piperazine, such as solubility, melting point, and boiling point, are essential for its handling and application in various fields. While specific data on 1-(2-Bromophenyl)piperazine might not be readily available, the study of similar compounds can provide insights into expected physical behaviors.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemicals, and stability under various conditions, are crucial for determining the compound's suitability for different applications. The synthesis and structural characterization of piperazine derivatives offer valuable information on their chemical nature and potential for various chemical transformations (Zhang et al., 2007).
Wissenschaftliche Forschungsanwendungen
Novel Compound Synthesis : A novel compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was synthesized with applications in medicinal chemistry, characterized using various spectroscopic methods (Wujec & Typek, 2023).
Central Pharmacological Activity : Piperazine derivatives, including 1-(2-Bromophenyl)piperazine, are important in medicinal chemistry due to their central pharmacological activities. These include applications as antipsychotics, antidepressants, and anxiolytics (Brito et al., 2018).
Anticonvulsant Properties : N-Mannich bases derived from 3-(2-bromophenyl)-pyrrolidine-2,5-diones, including those involving piperazine structures, demonstrated anticonvulsant activities in animal models, suggesting their potential in epilepsy treatment (Obniska, Rzepka, & Kamiński, 2012).
Antidepressant and Antianxiety Effects : Novel piperazine derivatives showed significant antidepressant and antianxiety activities in animal models, indicating their potential therapeutic applications in mental health disorders (Kumar et al., 2017).
SPECT Imaging Agent Synthesis : A study detailed the efficient synthesis of a SPECT imaging agent from 1-[2-(diphenylmethoxy)ethyl]piperazine, demonstrating the role of piperazine derivatives in developing diagnostic imaging tools (He, Lee, Weinberger, & Costa, 1993).
Biological Activity and SAR Studies : Piperazine derivatives containing 1,2,4-triazole demonstrated various biological potentials, including antimicrobial and antioxidant activities. These compounds were also evaluated for enzyme inhibitory potentials through molecular docking (Mermer et al., 2018).
Serotonin Receptor Agonist : 1-(m-Trifluoromethylphenyl)-piperazine was found to act as a serotonin receptor agonist in rat brain, with implications for the study of neurotransmission and potential therapeutic applications (Fuller, Snoddy, Mason, & Molloy, 1978).
Antagonist Study of 5-HT1A Receptors : Research on 4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine (known as [18F]p-MPPF) focused on its application as a 5-HT1A antagonist, useful for studying serotonergic neurotransmission (Plenevaux et al., 2000).
Safety And Hazards
Zukünftige Richtungen
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the future directions of 1-(2-Bromophenyl)piperazine could be in the development of new pharmaceuticals .
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTRURBMYILQDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373747 | |
| Record name | 1-(2-bromophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)piperazine | |
CAS RN |
1011-13-8 | |
| Record name | 1-(2-Bromophenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-bromophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Bromophenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



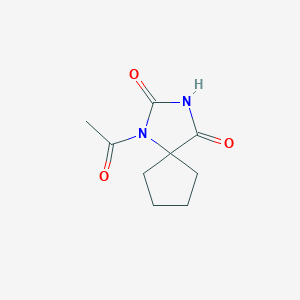
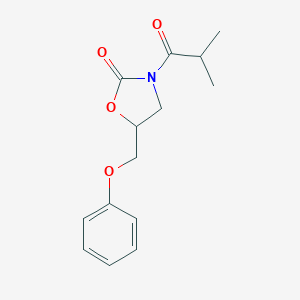
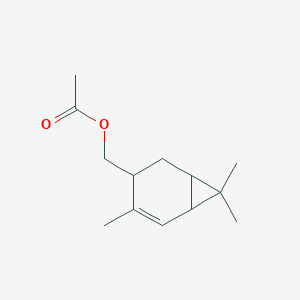

![4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonic acid](/img/structure/B86986.png)
![7-Chlorothiazolo[5,4-D]pyrimidine](/img/structure/B86988.png)

